![molecular formula C18H17N3O6S2 B3002038 Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865199-17-3](/img/structure/B3002038.png)
Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has shown potential as a drug candidate for various diseases.
Scientific Research Applications
Chemical Synthesis and Biological Activity
Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate and its derivatives have been widely studied in chemical synthesis. A notable study involved the synthesis of various 2-substituted derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, demonstrating the chemical versatility of the benzothiazole moiety. These compounds exhibited significant antimicrobial activity, highlighting their potential in biomedical applications (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Green Synthesis in Ionic Liquid Media
Research has explored green synthesis methodologies involving Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate. A notable study highlighted the synthesis of 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid via a three-component tandem reaction in an ionic liquid, emphasizing an environmentally-friendly approach (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer properties of benzothiazole derivatives have been a significant area of research. Studies have synthesized and characterized benzothiazole-imino-benzoic acid ligands and their metal complexes, showing notable antimicrobial activity against various bacterial strains. Additionally, the anticancer activity of 4-thiazolidinones containing a benzothiazole moiety has been evaluated, demonstrating potential effectiveness against various cancer cell lines (Mishra et al., 2019); (Havrylyuk et al., 2010).
Molecular Modeling and Inhibitor Studies
Research has delved into molecular modeling and the study of inhibitors involving Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate. A study designed and synthesized novel iminothiazolidin-4-one acetate derivatives, evaluating them as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors. This research has implications for the treatment of diabetic complications, showcasing the therapeutic potential of these compounds (Ali et al., 2012).
properties
IUPAC Name |
methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-26-14-6-4-3-5-12(14)17(23)20-18-21(10-16(22)27-2)13-8-7-11(29(19,24)25)9-15(13)28-18/h3-9H,10H2,1-2H3,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONMIVRMRUDGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
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